(S)-Hexaconazole is a systemic fungicide belonging to the triazole class, primarily utilized in agriculture for controlling a wide range of fungal pathogens, particularly those from the Ascomycetes and Basidiomycetes groups. It was introduced in the 1980s and is characterized by its ability to inhibit sterol biosynthesis in fungi, making it effective against various plant diseases. The compound is classified as a racemate, consisting of equal parts of its enantiomers, (R)-hexaconazole and (S)-hexaconazole, although (S)-hexaconazole is primarily responsible for its fungicidal activity .
Hexaconazole is synthesized for agricultural use and is not approved for use within the European Union due to safety concerns. It is typically manufactured in chemical facilities specializing in agricultural chemicals and is available under various trade names. The compound can be found in formulations intended for crops such as cereals, vegetables, and fruits .
The synthesis of hexaconazole generally involves multi-step organic reactions, starting from simpler organic compounds. One common approach includes the reaction of 2,4-dichlorobenzyl chloride with a triazole derivative under basic conditions to form the desired product.
Technical Details:
Hexaconazole has a molecular formula of with a molecular weight of approximately 314.21 g/mol. Its structure features a triazole ring attached to a hexyl group and a dichlorophenyl group.
Hexaconazole participates in various chemical reactions typical of triazole fungicides, including:
These reactions are essential for understanding its behavior in different environmental conditions and its degradation pathways .
The primary mechanism of action for hexaconazole involves the inhibition of sterol 14alpha-demethylase, an enzyme crucial for synthesizing ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, hexaconazole disrupts membrane integrity, leading to cell death.
Hexaconazole is primarily used as an agricultural fungicide due to its broad-spectrum efficacy against various fungal pathogens affecting crops. Its applications include:
Additionally, recent studies have explored innovative delivery methods such as encapsulation in nanoparticles to enhance efficacy and reduce environmental impact .
(S)-Hexaconazole exerts potent fungicidal effects by inhibiting ergosterol biosynthesis, a critical sterol component of fungal cell membranes. Its efficacy varies significantly between fungal classes due to structural differences in the target enzyme cytochrome P450 lanosterol 14α-demethylase (CYP51). In Basidiomycetes (e.g., Rhizoctonia solani, causative agent of rice sheath blight), (S)-hexaconazole exhibits 2.3-fold greater potency than the (R)-enantiomer, with median effective concentration (EC₅₀) values of 0.28 mg/L versus 0.65 mg/L. Conversely, against Ascomycetes (e.g., Venturia inaequalis, apple scab pathogen), the potency differential narrows to 1.5-fold (EC₅₀: 0.41 mg/L for (S) vs. 0.62 mg/L for (R)) [3] [7]. This divergence arises from:
Table 1: Enantioselective Fungicidal Activity (EC₅₀) of Hexaconazole
Target Pathogen | Fungal Class | (S)-Hexaconazole EC₅₀ (mg/L) | (R)-Hexaconazole EC₅₀ (mg/L) | Selectivity Ratio (R/S) |
---|---|---|---|---|
Rhizoctonia solani | Basidiomycete | 0.28 | 0.65 | 2.32 |
Venturia inaequalis | Ascomycete | 0.41 | 0.62 | 1.51 |
Erysiphe graminis | Ascomycete | 0.38 | 0.71 | 1.87 |
Molecular docking simulations reveal the structural basis for (S)-hexaconazole’s superior binding to fungal CYP51. Key interactions include:
(S)-Hexaconazole disrupts endocrine function by competitively inhibiting human aromatase (CYP19A1), which converts androgens to estrogens. In vitro assays using human breast cancer cells (MCF-7) show:
(S)-Hexaconazole may contribute to Parkinsonian pathology by binding and destabilizing glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene. Key findings include:
Table 2: Enantioselective Interactions of Hexaconazole with Off-Target Proteins
Target Protein | Parameter | (S)-Hexaconazole | (R)-Hexaconazole | Reference |
---|---|---|---|---|
CYP19A1 (Aromatase) | Docking ΔG (kcal/mol) | −7.12 | −5.91 | [8] |
IC₅₀ (μM) | 18.3 | 38.7 | [1] | |
Glucocerebrosidase | Docking ΔG (kcal/mol) | −7.9 | −5.67 | [5] |
Activity Inhibition (%) | 74% | 42% | [5] | |
SHBG | Binding Affinity (Kᵢ) | 6.03 μM | 19.81 μM | [4] |
Mechanistic Stability of (S)-Hexaconazole-Protein Complexes
Table 3: Molecular Dynamics Stability Profiles
Target Protein | Enantiomer | RMSD (nm) | Rg (nm) | H-Bonds (avg.) | SASA (nm²) |
---|---|---|---|---|---|
CYP51 (Fungi) | (S)-Hexaconazole | 0.09 | 1.82 | 3.2 | 12.8 |
(R)-Hexaconazole | 0.21 | 1.91 | 1.8 | 14.3 | |
CYP19A1 (Human) | (S)-Hexaconazole | 0.12 | 2.10 | 2.7 | 15.1 |
(R)-Hexaconazole | 0.25 | 2.24 | 1.3 | 16.8 | |
Glucocerebrosidase | (S)-Hexaconazole | 0.15 | 2.48 | 2.1 | 20.3 |
(R)-Hexaconazole | 0.32 | 2.51 | 0.9 | 22.6 |
RMSD: Root Mean Square Deviation; Rg: Radius of Gyration; SASA: Solvent Accessible Surface Area
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7